molecular formula C17H19NO B099518 4-(Diethylamino)benzophenone CAS No. 18127-87-2

4-(Diethylamino)benzophenone

Cat. No. B099518
CAS RN: 18127-87-2
M. Wt: 253.34 g/mol
InChI Key: IDLJKTNBZKSHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Diethylamino)benzophenone involves various chemical reactions and intermediates. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis followed by desulfurization and acylation steps, leading to the formation of a compound with a diethylaminopropoxy group attached to the benzophenone core . Another study reported the synthesis of a complex involving a diethylaminoethyl benzamide and tetraphenylborate through an ion-associate reaction at room temperature, showcasing the versatility of diethylamino functionalized benzophenones in forming complexes . Additionally, the synthesis of a hexaselenacyclooctane derivative from a diethylaminoethene precursor demonstrates the reactivity of diethylamino-substituted compounds towards elemental selenium .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the structure of a compound closely related to 4-(Diethylamino)benzophenone, providing insights into the molecular geometry and electronic structure . The molecular structure of these compounds is crucial for understanding their reactivity and interaction with other molecules. For example, the planar structure of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to benzophenones, is important for their packing and physicochemical properties .

Chemical Reactions Analysis

The chemical reactivity of 4-(Diethylamino)benzophenone derivatives includes photochemical reactions, as seen in the formation of a ketyl radical through hydrogen atom abstraction by the lowest triplet state of a photoinitiator derivative . The photochemical reaction of enamino ketones with benzophenone also highlights the reactivity of the benzophenone core under UV light . Furthermore, the reaction of a diethylamino-substituted compound with elemental sulfur and other reagents demonstrates the diverse chemical transformations that these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Diethylamino)benzophenone derivatives are influenced by their molecular structure. For example, the ion-associate complex formed from a diethylaminoethyl benzamide derivative exhibited specific electronic characteristics, such as a small HOMO-LUMO energy gap, indicating stability . The photophysical properties of benzophenone complexes with diethylaniline have been studied at low temperatures, revealing the formation of an excited triplet state with a strong charge-transfer structure . Additionally, the fluorescence properties of a diethylamino-substituted fluorane were characterized, showing strong absorbance and fluorescence peaks .

Scientific Research Applications

  • Photoinitiation in Polymerization : 4-(Diethylamino)benzophenone, as a nonconjugated aminated benzophenone, has been studied for its role as a photoinitiator in the polymerization of methyl methacrylate (MMA). It demonstrates a high rate of radical production and effectiveness similar to other photoinitiators under comparable irradiation intensity, contributing significantly to the polymerization process (Mateo et al., 1991).

  • Photosensitizing Properties : This compound has been used as a triplet energy donor to sensitize the production of the triplet state of oxazine in acetonitrile solution. It was instrumental in determining the spectrum, lifetime, and absorption coefficient of the triplet oxazine, thus aiding in understanding the photophysical behaviors of such compounds (Wilkinson et al., 1991).

  • Dental 3D Printing Applications : In the field of dental 3D printing, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) has been investigated for its effectiveness as a co-initiator in a binary photoinitiating system. The study showed that the addition of DEABP significantly enhanced the degree of conversion in light-cured resins, indicating potential for more efficient photopolymerization systems in dental applications (Lee et al., 2015).

Safety And Hazards

4-(Diethylamino)benzophenone is classified as a skin irritant and may cause serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(diethylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-18(4-2)16-12-10-15(11-13-16)17(19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLJKTNBZKSHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280363
Record name 4-(Diethylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)benzophenone

CAS RN

18127-87-2
Record name 18127-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Diethylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diethylamino)benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diethylamino)benzophenone
Reactant of Route 2
Reactant of Route 2
4-(Diethylamino)benzophenone
Reactant of Route 3
Reactant of Route 3
4-(Diethylamino)benzophenone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Diethylamino)benzophenone
Reactant of Route 5
Reactant of Route 5
4-(Diethylamino)benzophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Diethylamino)benzophenone

Citations

For This Compound
10
Citations
J Kerres, A Ullrich, M Hein - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
Two synthesis routes for the preparation of novel base‐modified polysulfones (PSUs; Udel®) were investigated: (1) the addition of the basic aromatic ketones 2,2′‐dipyridylketone and …
Number of citations: 63 onlinelibrary.wiley.com
TL Huang, YC Chen - Journal of Photochemistry and Photobiology A …, 2022 - Elsevier
In this study, novel visible light one-component photoinitiators (BPN-D, BPN-Ph, BPN-N, BPN-An and BPN-Py), based on benzophenone scaffold have been synthesized. Compared to …
Number of citations: 7 www.sciencedirect.com
CD Gabbutt, BM Heron, SB Kolla, M Mcgivern - 2008 - Wiley Online Library
The synthesis of the unsymmetrical triarylmethine dyes 4derived from a lithiated naphthopyran and diaryl ketones is reported. In toluene solution 4 display a typical reversible …
I Vilionskienė - 2005 - epubl.ktu.edu
[eng] The aims of the work were as follows:• synthesis of branched dimers with stable amorphous state possessing tiophenylsulphide, sulphide and hydroxygroups in the linking …
Number of citations: 0 epubl.ktu.edu
K Sun, X Peng, Z Gan, W Chen, X Li, T Gong, P Xiao - Catalysts, 2022 - mdpi.com
Even though numerous organic dyes which are used as photoinitiators/photocatalysts during photopolymerization have been systematically investigated and collected in previous …
Number of citations: 4 www.mdpi.com
J Kerres, A Ullrich - Separation and purification technology, 2001 - Elsevier
New modified PSU Udel® containing N-basic side groups like pyridine and dimethylamino groups have been developed. The modified PSU was synthesized via (i) lithiation of PSU …
Number of citations: 54 www.sciencedirect.com
RP Quirk, SH Jang, J Kim - Rubber chemistry and …, 1996 - meridian.allenpress.com
The results described herein demonstrate the advantages of functionalized initiators with respect to the efficiency of α-chain-end functionalization and the ability to effect post-…
Number of citations: 79 meridian.allenpress.com
K Dietliker, J Baro - Handbook of Industrial Inkjet Printing: A …, 2017 - Wiley Online Library
A photographic plate coated with a layer of bitumen was exposed to sunlight for several hours; the image areas were cross‐linked by the sunlight, thus becoming insoluble in the …
Number of citations: 5 onlinelibrary.wiley.com
BE Mattioni, GW Kauffman, PC Jurs… - Journal of chemical …, 2003 - ACS Publications
Binary quantitative structure−activity relationship (QSAR) models are developed to classify a data set of 334 aromatic and secondary amine compounds as genotoxic or nongenotoxic …
Number of citations: 71 pubs.acs.org
A Panchenko - 2004 - elib.uni-stuttgart.de
The present work deals with the investigation and characterisation of different processes which take place in a working PEMFC. The SQUID technique was used to investigate magnetic …
Number of citations: 16 elib.uni-stuttgart.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.